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Compound of Interest

Compound Name: PF-03814735

Cat. No. B612103

An In-Depth Technical Guide on PF-03814735

Introduction

PF-03814735 is a potent, orally bioavailable small molecule that acts as a reversible, ATP-
competitive inhibitor of Aurora kinases A and B.[1][2][3] It has been investigated for its potential
as an antineoplastic agent in the treatment of advanced solid tumors.[4][5][6] The Aurora
kinase family plays a crucial role in the regulation of mitosis, and their overexpression is
implicated in various cancers.[4] PF-03814735's mechanism of action involves the inhibition of
these kinases, leading to defects in cell division and proliferation.[5]

Chemical Structure

The chemical structure of PF-03814735 is formally described by its IUPAC name and can be
represented by its SMILES string.

IUPAC Name: N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-
ylJamino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide[ 7]

Molecular Formula: C23H25F3N602[1][7]

Molecular Weight: 474.48 g/mol [1]

CAS Number: 942487-16-3[1][7]
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« SMILES: O=C(CNC(C)=0)N1[C@ @H]2C3=C(C=C(NC4=NC(NC5CCC5)=C(C(F)
(F)F)C=N4)C=C3)[C@H]1CC2[1]

Mechanism of Action & Signaling Pathway

PF-03814735 primarily functions by inhibiting Aurora kinases A and B.[1] The Aurora kinase
family consists of serine/threonine kinases that are essential for mitotic progression.[8]
Inhibition of Aurora A leads to defects in mitotic spindle assembly, while inhibition of Aurora B
interferes with chromosome alignment and cytokinesis, often resulting in polyploidy and cell
death.[8] In cellular assays, PF-03814735 has been shown to reduce the levels of phospho-
Aurora A, phospho-Aurora B, and phosphohistone H3, which is a downstream substrate of
Aurora B.[1][4] This leads to a blockage of cytokinesis, inhibition of cell proliferation, and the
formation of polyploid, multinucleated cells.[1][4]
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Mechanism of action of PF-03814735 on the Aurora kinase signaling pathway.

Quantitative Data
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In Vitro Kinase Inhibition Profile

PF-03814735 is a potent inhibitor of Aurora kinases A and B and also shows activity against

other kinases at higher concentrations.[3][9]

Kinase IC50 (nM) % Inhibition at 100 nM
Aurora A 0.8 >90%

Aurora B 5 290%

Flt1 10 Not Reported
FAK 22 Not Reported
TrkA 30 Not Reported
FLT3 Not Reported >90%

JAK2 Not Reported >90%

TrkB Not Reported >90%

RET Not Reported >90%

MST3 Not Reported >90%

Abl Not Reported 50%

Data sourced from multiple studies.[2][8][9]

In Vivo Pharmacodynamics in HCT-116 Xenograft Model

Oral administration of PF-03814735 to mice with HCT-116 xenograft tumors resulted in a rapid

decrease in the phosphorylation of histone H3.[10]

) Plasma Concentration
Time Post-Dose (20 mg/kg)

% Inhibition of Phospho-

(ng/mL) Histone H3
1 hour ~1200 96%
7 hours ~200 Returned to normal
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Data represents mean values from four mice at each time point.[10]

Experimental Protocols
Cell Proliferation Assay

To assess the antiproliferative activity of PF-03814735, various human tumor cell lines (e.g.,
HCT-116, HL-60, A549, and H125) were used.[10] A specific protocol for evaluating the
required exposure time for antiproliferative effects in HL-60 cells involved the following steps:

HL-60 cells were cultured in RPMI medium supplemented with 15% heat-inactivated fetal
bovine serum.[9]

Cells were exposed to different concentrations of PF-03814735 for varying durations: 4, 8,
12, 24, and 48 hours.[9] A continuous 72-hour exposure was also evaluated.[9]

Following the exposure period, a washout step was performed, and the cells were incubated
in fresh growth media without the inhibitor for the remainder of a 72-hour assay period.[9]

Cell counts were determined using a Coulter Counter.[9]

Proliferation was calculated as the percent change from the number of untreated control
cells.[9]

In Vivo Xenograft Tumor Studies

The in vivo efficacy of PF-03814735 was evaluated in mouse xenograft models.[1][4]

Female nude or SCID beige mice were used for the studies.[9]

Human tumor cells (3 x 1076 to 1 x 107 cells in 100 pL of PBS) or tumor fragments were
implanted subcutaneously on the right flank of the mice.[9]

PF-03814735 was formulated as a solution in cremophor EL (cremophor/ethanol/0.9% saline
at a ratio of 12.5%/12.5%/75%) for oral administration.[9]

Once-daily oral administration of PF-03814735 was performed at tolerable doses.[4]
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e Tumor growth was monitored and compared to vehicle-treated control groups to determine
the extent of tumor growth inhibition.[4]

e For pharmacodynamic studies, tumors and blood samples were collected at various time
points after a single oral dose to measure drug concentration and biomarker modulation
(e.g., phospho-histone H3 levels).[10]
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Experimental workflow for an in vivo xenograft tumor study.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b612103?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High-Content Inmunofluorescence Imaging

The cellular effects of PF-03814735 were visualized using high-content immunofluorescence
analysis.[9][10]

o MDA-MB-231 tumor cells were cultured and treated with PF-03814735 (e.g., 300 nM) or a
vehicle control for a specified period (e.g., 4 hours).[9][10]

o After treatment, the cells were fixed.[9]

o The fixed cells were stained with specific primary antibodies against proteins of interest (e.g.,
phospho-Aurora A, phospho-Aurora B, phospho-histone H3) and corresponding fluorescently
labeled secondary antibodies.[9] DNA was counterstained with DAPI.[10]

e Images were acquired and analyzed using a high-content imaging system, such as the
Thermo Scientific Cellomics ArrayScan HCS Reader.[10]

o Quantitative analysis of the fluorescence intensity was performed to determine the levels of
the target proteins in individual cells.[10]

Conclusion

PF-03814735 is a well-characterized Aurora kinase inhibitor with potent activity in both in vitro
and in vivo models of cancer. Its mechanism of action, centered on the disruption of mitotic
processes, has been clearly elucidated through various experimental approaches. The
provided quantitative data and detailed protocols offer a comprehensive overview for
researchers and drug development professionals interested in the further study and potential
clinical application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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